molecular formula C16H27N3O B10965199 N-(4-tert-butylcyclohexyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

N-(4-tert-butylcyclohexyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10965199
M. Wt: 277.40 g/mol
InChI Key: AYIKDBMAFUQSGH-UHFFFAOYSA-N
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Description

N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, a cyclohexyl ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenated solvents and nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its combination of a tert-butyl group, a cyclohexyl ring, and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H27N3O

Molecular Weight

277.40 g/mol

IUPAC Name

N-(4-tert-butylcyclohexyl)-1,3-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C16H27N3O/c1-11-14(10-19(5)18-11)15(20)17-13-8-6-12(7-9-13)16(2,3)4/h10,12-13H,6-9H2,1-5H3,(H,17,20)

InChI Key

AYIKDBMAFUQSGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)NC2CCC(CC2)C(C)(C)C)C

Origin of Product

United States

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